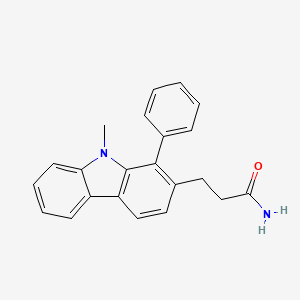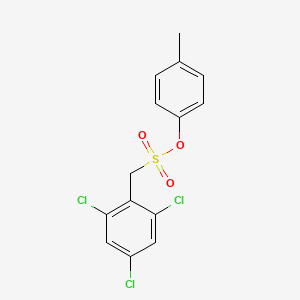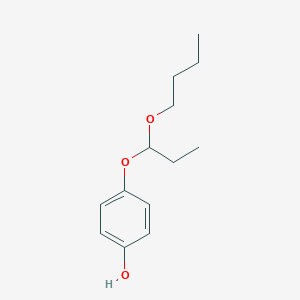![molecular formula C19H20FN3O4 B14203219 6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine CAS No. 917758-96-4](/img/structure/B14203219.png)
6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core substituted with a 4-fluorophenyl group and two 2-methoxyethoxy groups
Métodos De Preparación
The synthesis of 6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine involves several steps. One common synthetic route starts with the preparation of the pyrido[3,2-d]pyrimidine core, followed by the introduction of the 4-fluorophenyl group and the 2-methoxyethoxy groups. The reaction conditions typically involve the use of appropriate solvents, catalysts, and reagents to achieve the desired product.
Synthesis of Pyrido[3,2-d]pyrimidine Core: The core can be synthesized through a multi-step process involving the condensation of suitable precursors, such as pyridine and pyrimidine derivatives.
Introduction of 4-Fluorophenyl Group: This step often involves a Suzuki-type coupling reaction using 4-fluorophenyl boronic acid and a suitable catalyst.
Addition of 2-Methoxyethoxy Groups:
Análisis De Reacciones Químicas
6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the 2-methoxyethoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of histone deacetylases (HDACs) and MAP kinase-interacting kinases (Mnks), making it a promising candidate for cancer therapy.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets. As an HDAC and Mnk inhibitor, the compound exerts its effects by inhibiting the activity of these enzymes, leading to changes in the acetylation levels of histones and non-histone proteins. This, in turn, affects gene expression, cell proliferation, differentiation, and apoptosis .
Comparación Con Compuestos Similares
6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine can be compared with other similar compounds, such as:
Pyrido[4,3-d]pyrimidines: These compounds share a similar core structure but differ in the substitution patterns and functional groups.
Pyrimido[4,5-d]pyrimidines: These analogs have a different arrangement of nitrogen atoms in the ring system, leading to variations in their chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
917758-96-4 |
|---|---|
Fórmula molecular |
C19H20FN3O4 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
6-(4-fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C19H20FN3O4/c1-24-9-11-26-18-17-16(22-19(23-18)27-12-10-25-2)8-7-15(21-17)13-3-5-14(20)6-4-13/h3-8H,9-12H2,1-2H3 |
Clave InChI |
PGRZWMAQGMANCU-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)F)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


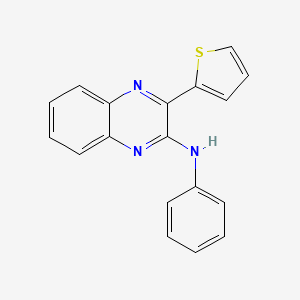
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(3-fluorophenyl)urea](/img/structure/B14203144.png)
![N-[5-(4-methoxyphenyl)-4-methyl-2-phenylphenyl]benzamide](/img/structure/B14203146.png)
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one](/img/structure/B14203149.png)

![3-Benzyl-7-(2-oxoethyl)-3-azabicyclo[3.2.1]octane-6-carbaldehyde](/img/structure/B14203160.png)
![2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol](/img/structure/B14203166.png)
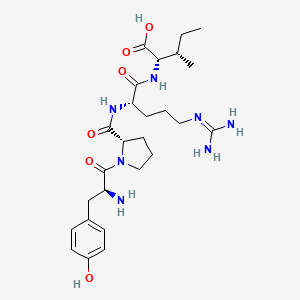
![Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14203192.png)
![[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile](/img/structure/B14203196.png)
